Technical Monograph: 2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine
Technical Monograph: 2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine
Advanced Scaffold Analysis for Kinase Inhibitor Design[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine , a privileged heteroaromatic scaffold utilized primarily in the discovery of Type I and Type II kinase inhibitors. Characterized by its [3,3']-bipyridine core, this molecule serves as a critical hinge-binding pharmacophore, particularly in the development of inhibitors for lipid kinases (e.g., Vps34 , PI3K ) and serine/threonine kinases (e.g., ULK1 ). Its structural geometry offers a unique balance of conformational rigidity and rotational freedom, allowing for precise tuning of selectivity profiles against the human kinome.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The compound is defined by two pyridine rings linked at their respective C3 positions, featuring an amino-methyl motif on the prime ring and a methoxy substituent on the secondary ring.[1] This substitution pattern is engineered to optimize hydrogen bonding within the ATP-binding pocket while modulating lipophilicity.
Table 1: Chemical Specifications & Properties
| Property | Value / Description |
| IUPAC Name | 6-amino-2'-methoxy-2-methyl-3,3'-bipyridine |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 Da |
| SMILES | COc1nccc(c1)-c2c(C)nc(N)cc2 |
| Calculated LogP (cLogP) | 1.8 – 2.1 (Moderate Lipophilicity) |
| TPSA | ~65 Ų (High Membrane Permeability) |
| pKa (Calculated) | ~6.5 (Pyridine N), ~3.0 (Aniline-like amine) |
| H-Bond Donors/Acceptors | 1 Donor (Amine), 4 Acceptors (N, O) |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust route for synthesizing this scaffold involves a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated pyridine. This approach ensures regioselectivity and high yields.
Protocol: Palladium-Catalyzed Synthesis
Reagents:
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Partner A: 6-Amino-2-methylpyridin-3-ylboronic acid pinacol ester (1.0 equiv)
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Partner B: 3-Bromo-2-methoxypyridine (1.1 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
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Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
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Inerting: Charge a microwave vial or round-bottom flask with Partner A, Partner B, and Base. Purge with Argon or Nitrogen for 5 minutes.
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Solvation: Add degassed solvent mixture (Dioxane/Water).
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Catalyst Addition: Add Pd(dppf)Cl₂ catalyst rapidly against a positive pressure of inert gas.
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Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 45 mins (microwave).
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Workup: Cool to RT. Filter through Celite. Dilute with EtOAc and wash with brine.
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Purification: Flash column chromatography (SiO₂). Elute with gradient Hexanes:EtOAc (0-50%). The amine functionality may require 1% Et₃N in the eluent to prevent tailing.
Mechanism & Workflow Visualization
Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the bipyridine scaffold.
Structural Biology: Kinase Hinge Binding Mode
The therapeutic value of this compound lies in its ability to mimic the adenine ring of ATP. The 2-amino-3-substituted pyridine motif is a "privileged structure" for binding to the kinase hinge region.
Pharmacophore Mapping
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H-Bond Acceptor (N1): The pyridine nitrogen (Ring A) accepts a hydrogen bond from the backbone amide NH of the hinge residue.
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H-Bond Donor (6-NH₂): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue.
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Hydrophobic Clamp (2-Methyl): The methyl group forces the biaryl system into a twisted conformation (dihedral angle ~30-40°), preventing coplanarity. This twist often improves selectivity by fitting into restricted hydrophobic pockets (e.g., the "gatekeeper" region).
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Auxiliary Interaction (2'-Methoxy): The methoxy group on Ring B typically orients towards the ribose-binding pocket or solvent front, offering a vector for further chemical elaboration to improve solubility or potency.
Interaction Diagram
Figure 2: Schematic representation of the bivalent hydrogen bonding interaction between the scaffold and a generic kinase hinge region.
Stability & Handling
Chemical Stability
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Oxidation: The pyridine nitrogen is susceptible to N-oxidation by strong peracids (e.g., mCPBA), forming N-oxides. This transformation significantly alters polarity and binding mode.
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Acid/Base Sensitivity: The 2-methoxypyridine moiety is acid-labile under harsh conditions (e.g., HBr/AcOH), potentially cleaving to the pyridone (2-hydroxypyridine) tautomer. Avoid strong acidic workups.
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Light Sensitivity: Aminopyridines can undergo photo-degradation over extended periods. Store in amber vials.
Safety Protocols (E-E-A-T)
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Hazard Identification: Treat as a potential irritant and toxic by ingestion. Aminopyridines are known to block potassium channels (e.g., 4-AP), potentially causing seizures if ingested in large quantities.
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PPE: Standard lab coat, nitrile gloves, and safety glasses.
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Spill Management: Adsorb with inert material (vermiculite). Do not flush down drains due to potential aquatic toxicity of pyridine derivatives.
References
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Pasquier, B. (2015). SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with mTOR inhibition in tumor cells.[2] Science. Link(Context: Establishes the aminopyridine scaffold utility in Vps34 inhibition).
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Egan, D.F., et al. (2015).[3] Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy Biomarkers. Molecular Cell.[3] Link(Context: SBI-0206965 structural analogs and kinase binding modes).
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link(Context: Foundational methodology for bipyridine synthesis).
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Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link(Context: Importance of the twisted biaryl conformation provided by the 2-methyl group).
